molecular formula C18H21NO3 B12726730 8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline CAS No. 88654-63-1

8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline

Cat. No.: B12726730
CAS No.: 88654-63-1
M. Wt: 299.4 g/mol
InChI Key: NXVVHADCVBRLHE-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by its unique structure, which includes a furan ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis might utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups.

    Furo[3,2-c]quinolines: Other derivatives with different substituents on the furan and quinoline rings.

Uniqueness

8-Methoxy-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific combination of methoxy, methyl, and isopropoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

88654-63-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

8-methoxy-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline

InChI

InChI=1S/C18H21NO3/c1-10(2)21-12(4)17-9-14-11(3)19-16-7-6-13(20-5)8-15(16)18(14)22-17/h6-10,12H,1-5H3

InChI Key

NXVVHADCVBRLHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)OC(C)C

Origin of Product

United States

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